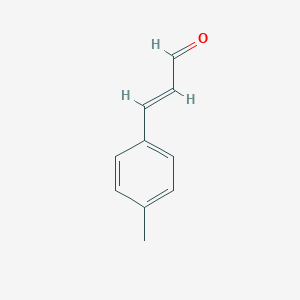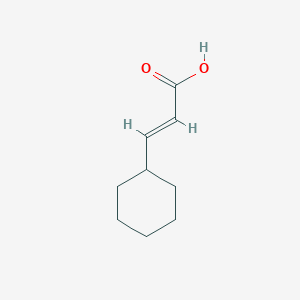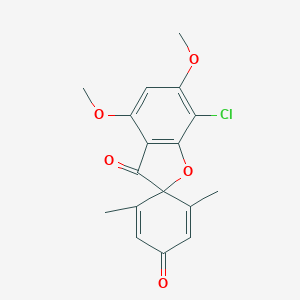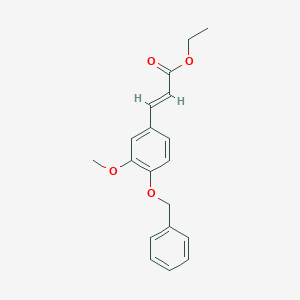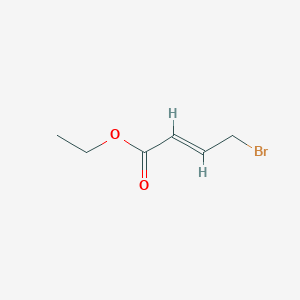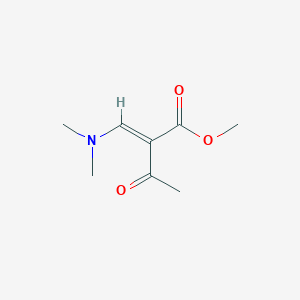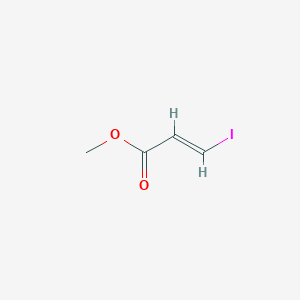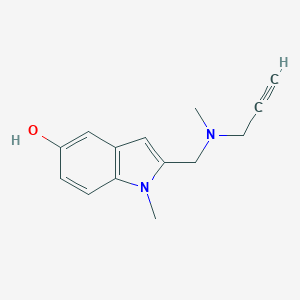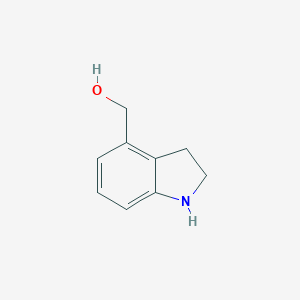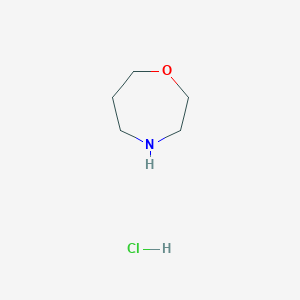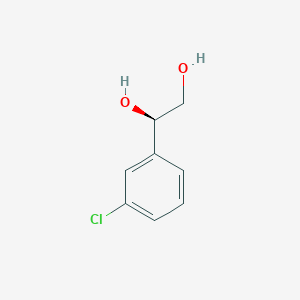
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
Descripción general
Descripción
(R)-1-(3-Chlorophenyl)-1,2-ethanediol, also known as (R)-3-chlorophenylethanol (R-CPE), is an organic compound with a wide range of applications in the fields of biochemistry and medicine. It is an important intermediate in the synthesis of a variety of compounds, and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Metabolism and Excretion Studies
- Metabolism in Humans : RWJ-333369, which is structurally related to (R)-1-(3-Chlorophenyl)-1,2-ethanediol, was found to be extensively metabolized in humans, with major pathways including O-glucuronidation, hydrolysis, oxidation, and chiral inversion followed by O-glucuronidation (Mannens et al., 2007).
- Metabolism in Animals : Similar studies were conducted in mice, rats, rabbits, and dogs, revealing that RWJ-333369 undergoes extensive metabolism and renal excretion, with multiple pathways involved (Mamidi et al., 2007).
Synthesis and Biocatalysis
- Chemoenzymatic Synthesis : A one-pot method combining chemical and enzymatic reactions was used to synthesize enantiomers of various 1-aryl-1,2-ethanediols, including this compound (Bencze et al., 2011).
- Gram-Scale Synthesis for Medical Use : Gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol, a key intermediate in synthesizing (R)-eliprodil for treating ischemic stroke, was achieved through bi-enzymatic catalysis (Zhang et al., 2022).
- Biosynthesis with Recombinant Cells : Recombinant cells expressing epoxide hydrolases were used for the enantioconvergent biosynthesis of (R)-1,2-phenylethanediol and (R)-4-chloro-1,2-phenylethanediol, demonstrating the utility in enzymatic syntheses (Min & Lee, 2012).
Catalysis and Bioconversion
- Bioreduction with Carbonyl Reductases : Enantiocomplementary carbonyl reductases were discovered for the bioreduction of 2-hydroxyacetophenone to (R)-1-phenyl-1,2-ethanediol, offering a practical biocatalytic method (Cui et al., 2017).
- Concurrent Oxidations for Diol Synthesis : A green method for preparing enantiopure 1,2-diols via concurrent oxidations with microbial cells was developed, demonstrating the versatility of biocatalytic processes (Jia et al., 2011).
- Efficient Synthesis by Permeabilized Cells : Permeabilized whole cells of Candida ontarioensis were used for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone, showing the potential for efficient preparation of chiral intermediates (Ni et al., 2012).
Analytical Methods
- Optical Purity Analysis : Capillary electrophoresis was developed for analyzing the optical purity of p-chlorophenyl-1,2-ethanediol, demonstrating the application of analytical techniques in quality control (Yan, 2006).
Propiedades
IUPAC Name |
(1R)-1-(3-chlorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWZAZBRGPMXCW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431131 | |
| Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80051-04-3 | |
| Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

